6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
説明
The compound 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally intricate tricyclic derivative characterized by fused heterocyclic rings and multiple functional groups. Structural elucidation of such compounds typically relies on single-crystal X-ray diffraction (SCXRD), refined using programs like SHELXL , and visualized via tools such as ORTEP-3 .
For instance, similar tricyclic systems often exhibit rigid conformations that influence binding affinity and selectivity .
特性
分子式 |
C22H22N6O3 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H22N6O3/c1-14-5-6-18-26-20-17(22(30)28(18)13-14)10-16(19(23)27(20)8-9-31-2)21(29)25-12-15-4-3-7-24-11-15/h3-7,10-11,13,23H,8-9,12H2,1-2H3,(H,25,29) |
InChIキー |
RVADDPKNYYNLHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)C(=O)NCC4=CN=CC=C4)C=C1 |
製品の起源 |
United States |
生物活性
The compound 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in biological applications. Its unique tricyclic structure and various functional groups suggest a range of biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C20H23N5O2
- Molecular Weight : 365.4 g/mol
- IUPAC Name : 6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
The compound's structure includes:
- A tricyclic core that enhances its interaction with biological targets.
- Functional groups such as imino and carboxamide that may influence its reactivity and binding properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Similar inhibitory effects were noted.
These findings suggest that the compound could be developed into a potential antimicrobial agent for clinical applications.
Anticancer Activity
Research has shown promise in the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated significant inhibition of tumor cell proliferation across various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis through the modulation of specific pathways involving Nur77 expression and nuclear export.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to the target compound:
These studies highlight the potential of similar compounds in therapeutic applications.
The exact mechanism through which 6-imino-7-(2-methoxyethyl)-13-methyl... exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific enzymes and receptors, modulating their activity and leading to therapeutic outcomes.
類似化合物との比較
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs include tricyclic carboxamides and pyridine-substituted heterocycles . Key differentiating features are:
The 2-methoxyethyl side chain in the target compound enhances solubility compared to bulkier aryl groups in analogs like the thiazolopyrimidine derivative . Additionally, the pyridin-3-ylmethyl group may facilitate hydrogen bonding with biological targets, a feature absent in simpler alkyl-substituted tricyclics.
Pharmacological Potential
While specific activity data are unavailable, the compound’s pyridine and carboxamide moieties are hallmarks of kinase inhibitors (e.g., imatinib analogs). Its rigid tricyclic system may reduce metabolic degradation compared to flexible monocyclic counterparts, a hypothesis supported by crystallographic stability analyses in similar molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
